molecular formula C13H9NO3S B1306117 5-Nitro-2-(phenylthio)benzaldehyde CAS No. 52548-32-0

5-Nitro-2-(phenylthio)benzaldehyde

Cat. No.: B1306117
CAS No.: 52548-32-0
M. Wt: 259.28 g/mol
InChI Key: XWIWOASJHKVEKI-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylthio)benzaldehyde: is an organic compound with the molecular formula C13H9NO3S. It is characterized by the presence of a nitro group, a phenylthio group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(phenylthio)benzaldehyde typically involves the nitration of 2-(phenylthio)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Nitro-2-(phenylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Nitro-2-(phenylthio)benzoic acid.

    Reduction: 5-Amino-2-(phenylthio)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Nitro-2-(phenylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can also be used in the development of new drugs with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylthio)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylthio group can also participate in interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

  • 5-Nitro-2-thiophenecarboxaldehyde
  • 3-Nitro-4-(phenylthio)benzaldehyde
  • 2-(4-Nitrophenyl)benzofuran

Comparison: 5-Nitro-2-(phenylthio)benzaldehyde is unique due to the presence of both a nitro group and a phenylthio group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications. Similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

5-nitro-2-phenylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIWOASJHKVEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388071
Record name 5-Nitro-2-(phenylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52548-32-0
Record name 5-Nitro-2-(phenylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 480 g of 2-chloro-5-nitro-benzaldehyde in 3.2 litres of ethanol is treated dropwise under a nitrogen atmosphere at 30°-40° C with stirring within 4 hours with a solution of 320 g of thiophenol in 120 g of sodium hydroxide, 2 litres of ethanol and 440 ml of water. The mixture is stirred for a further 30 minutes at 60° C, then cooled to 0° C and filtered. There is obtained crude crystalline 3-nitro-6-(phenylthio)-benzaldehyde of melting point 96°-100° C.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
440 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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